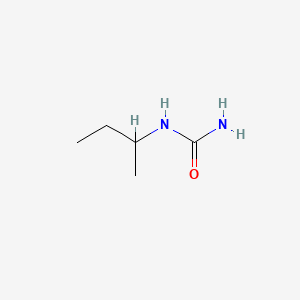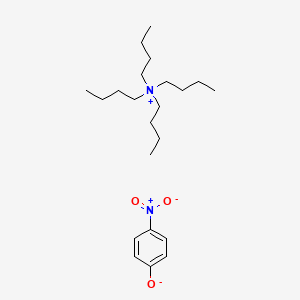
N,N-Diethylnipecotamide
Overview
Description
N,N-Diethylnipecotamide is a chemical compound with the molecular formula C10H20N2OThis compound is a six-membered bidentate chelating ligand, which means it can form two bonds with a metal ion, making it useful in various chemical reactions and applications .
Mechanism of Action
N,N-Diethylnipecotamide, also known as N,N-Diethylpiperidine-3-carboxamide, is a chemical compound with the molecular formula C10H20N2O . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Mode of Action
It is known to participate as a ligand in the synthesis of dimeric halocopper(I) complexes . .
Biochemical Pathways
It is known to participate in the synthesis of dimeric halocopper(I) complexes
Biochemical Analysis
Biochemical Properties
N,N-Diethylnipecotamide plays a significant role in biochemical reactions, particularly as a ligand in the synthesis of dimeric halocopper(I) complexes . It interacts with various enzymes and proteins, including acyl-CoA:cholesterol acyltransferase inhibitors and alpha 7 nicotinic acetylcholine receptor agonists . These interactions are crucial for its function in inhibiting or activating specific biochemical pathways, thereby influencing cellular processes.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to interact with NMDA receptors, affecting their phosphorylation and activity, which in turn impacts neuronal signaling and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a bidentate chelating ligand, forming complexes with metal ions such as copper(I) . This binding can lead to enzyme inhibition or activation, altering gene expression and cellular responses. The compound’s ability to form stable complexes is key to its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that its activity can vary depending on the duration of exposure, with potential implications for its use in in vitro and in vivo experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . Understanding the dosage-dependent responses is essential for determining the therapeutic window and potential risks associated with its use.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . Its role in these pathways can influence the overall metabolic state of cells, affecting energy production and utilization.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine its localization and accumulation, which are critical for its biological activity and efficacy.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its effects on cellular function and activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Diethylnipecotamide can be synthesized through the reaction of nipecotic acid with diethylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or distillation .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethylnipecotamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: This compound can participate in nucleophilic substitution reactions, where the diethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Secondary amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N,N-Diethylnipecotamide has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylnipecotamide: Similar structure but with methyl groups instead of ethyl groups.
N,N-Diethyl-2-piperidinecarboxamide: Similar structure but with the carboxamide group at the 2-position instead of the 3-position.
N,N-Diethyl-4-piperidinecarboxamide: Similar structure but with the carboxamide group at the 4-position instead of the 3-position.
Uniqueness
N,N-Diethylnipecotamide is unique due to its specific positioning of the diethylamino group and the carboxamide group at the 3-position of the piperidine ring. This unique structure allows it to form stable complexes with metal ions and interact with specific biological targets, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
N,N-diethylpiperidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-3-12(4-2)10(13)9-6-5-7-11-8-9/h9,11H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQKYQVJDRTTLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40955287 | |
| Record name | N,N-Diethylpiperidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40955287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3367-95-1 | |
| Record name | N,N-Diethyl-3-piperidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3367-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nipecotamide, N,N-diethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003367951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Diethylpiperidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40955287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-diethylpiperidine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.125 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-DIETHYLPIPERIDINE-3-CARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HUA6N8KRA7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the position of the carboxamide group in N,N-diethylnipecotamide analogs influence their temperature-responsive behavior in solution?
A1: Research indicates that the position of the carboxamide group within the piperidine ring of this compound analogs plays a crucial role in determining their temperature-responsive behavior in aqueous solutions. [] For instance, poly(N-acryloyl-nipecotamide) (PNANAm), where the carboxamide group is attached to the 3-position of the piperidine ring, exhibits an upper critical solution temperature (UCST) in phosphate-buffered saline (PBS) under certain conditions. [] This means that PNANAm transitions from a soluble state to an insoluble state upon heating above the UCST. Conversely, poly(N-acryloyl-N,N-diethylnipecotamide) (PNADNAm), where the carboxamide group is directly attached to the nitrogen of the piperidine ring, displays a lower critical solution temperature (LCST). [] This implies that PNADNAm transitions from a soluble state to an insoluble state upon cooling below the LCST. The contrasting behavior highlights the significance of the carboxamide group's position in dictating the temperature-dependent solubility of these polymers.
Q2: Can you describe a method for synthesizing the stereoisomers of a compound containing the this compound moiety?
A3: The synthesis of stereoisomers for compounds containing the this compound moiety, such as α,α'-bis[3-(N,N-diethylcarbamoyl)-piperidino]-p-xylene (1), can be achieved through a multi-step process. [] Racemic ethyl nipecotate is first resolved using diastereomeric (-)-D- and (+)-L-tartrate salt formation to obtain the individual enantiomers. [] These are then hydrolyzed to their corresponding nipecotic acids, followed by conversion into t-BOC protected derivatives. [] Treatment with diethylamine and isobutyl chloroformate, followed by deprotection, yields (R)- and (S)-N,N-diethylnipecotamides. [] These enantiopure intermediates can then be condensed with appropriate reagents, such as α,α'-dibromo-p-xylene in this example, to yield the desired (R,R)- and (S,S)- isomers. [] This approach allows for the controlled synthesis of specific stereoisomers, enabling the investigation of their individual properties and biological activities.
Q3: What analytical techniques are typically employed to characterize and quantify this compound and its derivatives?
A4: A range of analytical techniques is commonly employed to characterize and quantify this compound and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for elucidating the structure and studying conformational dynamics. [] Specifically, 1H NMR spectroscopy provides detailed information on the hydrogen environments within the molecule, allowing researchers to analyze conformational equilibria and hydrogen bonding interactions. [] Furthermore, techniques like chiral high-performance liquid chromatography (HPLC) are crucial for separating and analyzing individual stereoisomers of these compounds, as demonstrated in the separation of α,α'-bis[3-(N,N-diethylcarbamoyl)-piperidino]-p-xylene isomers. [] These analytical tools are essential for comprehensive characterization and understanding the properties of this compound and its analogs.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















